molecular formula C10H10N2O B14067120 1-(2-Amino-6-cyanophenyl)propan-2-one

1-(2-Amino-6-cyanophenyl)propan-2-one

Cat. No.: B14067120
M. Wt: 174.20 g/mol
InChI Key: GHHVMZAHAACUMK-UHFFFAOYSA-N
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Description

1-(2-Amino-6-cyanophenyl)propan-2-one is an organic compound with the molecular formula C10H10N2O It is characterized by the presence of an amino group, a cyanophenyl group, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-6-cyanophenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 2-cyanophenyl, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Acylation: The amino group is then acylated with propanone under acidic or basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-6-cyanophenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino or cyanophenyl groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(2-Amino-6-cyanophenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-cyanophenyl)propan-2-one involves its interaction with specific molecular targets. The amino and cyanophenyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Amino-4-cyanophenyl)propan-2-one
  • 1-(2-Amino-5-cyanophenyl)propan-2-one
  • 1-(2-Amino-3-cyanophenyl)propan-2-one

Uniqueness

1-(2-Amino-6-cyanophenyl)propan-2-one is unique due to the position of the amino and cyanophenyl groups, which can influence its reactivity and interactions

Biological Activity

1-(2-Amino-6-cyanophenyl)propan-2-one, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its biological mechanisms, therapeutic implications, and relevant case studies, supported by empirical data.

Structural Characteristics

The molecular structure of this compound includes an amino group, a cyano group, and a ketone moiety. These functional groups are pivotal in its biological interactions, allowing the compound to engage in hydrogen bonding and covalent interactions with various biological macromolecules.

Biological Activities

1. Anticancer Activity
Research indicates that compounds structurally related to this compound demonstrate notable anticancer properties. For instance, derivatives have been tested against human cancer cell lines, showing significant cytotoxic effects. A study highlighted that certain derivatives exhibited higher activity than established chemotherapeutics like cisplatin and topotecan in lung and prostate cancer cell lines .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Comparison DrugActivity Level
4aSK-LU-10.5CisplatinHigher
4bPC-30.3TopotecanHigher

2. Antifungal Properties
The compound's antifungal activity has also been explored. Research shows that related compounds effectively inhibit the growth of various Candida species, with minimum inhibitory concentration (MIC) values comparable to fluconazole, a standard antifungal treatment .

Table 2: Antifungal Activity Against Candida spp.

CompoundCandida SpeciesMIC (mg/mL)Reference DrugActivity Level
4aCandida albicans0.015FluconazoleComparable
4bCandida glabrata0.020FluconazoleComparable

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The amino and cyano groups facilitate binding to enzyme active sites, potentially inhibiting their function.
  • Receptor Binding : The compound may modulate receptor activity through conformational changes induced by binding.

Case Studies

Case Study 1: Anticancer Efficacy
In vitro studies demonstrated that derivatives of this compound showed enhanced cytotoxicity against SK-LU-1 and PC-3 cells. The mechanism involved apoptosis induction through the activation of caspases and modulation of cell cycle progression .

Case Study 2: Antifungal Activity
A comparative study on antifungal activity revealed that certain derivatives not only inhibited the growth of Candida species but also showed synergistic effects when combined with fluconazole, suggesting potential for combination therapy in clinical settings .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3-amino-2-(2-oxopropyl)benzonitrile

InChI

InChI=1S/C10H10N2O/c1-7(13)5-9-8(6-11)3-2-4-10(9)12/h2-4H,5,12H2,1H3

InChI Key

GHHVMZAHAACUMK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC=C1N)C#N

Origin of Product

United States

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